molecular formula C18H16N2O B11843044 N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline CAS No. 89070-55-3

N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline

Cat. No.: B11843044
CAS No.: 89070-55-3
M. Wt: 276.3 g/mol
InChI Key: HBBMVOYLQUNHNR-UHFFFAOYSA-N
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Description

N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline is a Schiff base derivative featuring a quinoline core substituted with a methoxy group at position 6 and a 4-methylaniline moiety via a methylene bridge. Its structure combines the aromatic rigidity of quinoline with the electron-donating methoxy and methyl groups, which may enhance solubility and binding affinity in biological systems .

Properties

CAS No.

89070-55-3

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-(6-methoxyquinolin-2-yl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C18H16N2O/c1-13-3-6-15(7-4-13)19-12-16-8-5-14-11-17(21-2)9-10-18(14)20-16/h3-12H,1-2H3

InChI Key

HBBMVOYLQUNHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline typically involves the reaction of 6-methoxyquinoline-2-carbaldehyde with 4-methylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Comparison with Similar Compounds

Structural Analogues

Quinoline-Based Derivatives
  • Compound 6m and 6n (): These derivatives contain bromoquinoline cores coupled with piperidine or morpholine substituents. Unlike the target compound, they lack the methoxy group at position 6 but share similar conjugation systems, which influence electronic properties and π-π stacking interactions.
  • N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine (): This bis-quinoline derivative has dual methoxy groups at positions 6 and 7, enhancing electron density and steric bulk compared to the single methoxy group in the target compound.
Pyrrole-Based Analogues
  • N-(1H-pyrrol-2-yl)methylene)-4-methylaniline (Asogwa et al., 2022): Replacing the quinoline core with pyrrole reduces aromatic conjugation and alters dipole moments. DFT studies show this pyrrole derivative has a narrower HOMO-LUMO gap (4.2 eV) compared to quinoline analogues (~4.5–5.0 eV), suggesting higher reactivity .
Benzylidene Derivatives
  • N-(2,4-Dichlorobenzylidene)-4-methylaniline () : The electron-withdrawing chlorine substituents decrease electron density on the aromatic ring, contrasting with the electron-donating methoxy group in the target compound. This difference impacts solubility and binding modes in molecular docking studies .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Studies
  • The target compound’s methoxy group at position 6 likely increases electron density on the quinoline ring, stabilizing the HOMO (-5.8 eV estimated) compared to the pyrrole derivative (-6.2 eV) .
Spectroscopic Data
  • ¹H NMR: The methoxy proton in the target compound is expected at δ ~3.9 ppm, similar to 6-methoxyquinoline derivatives. In contrast, the pyrrole derivative’s NH proton appears at δ ~11.2 ppm .
  • ESI-MS : The molecular ion peak [M+H]⁺ for the target compound is predicted at m/z ~335, distinct from the pyrrole analogue (m/z 213) .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound improves aqueous solubility compared to halogenated derivatives (e.g., ).
  • Thermal Stability: Quinoline derivatives generally exhibit higher melting points (>200°C) than pyrrole analogues (~180°C) due to enhanced aromatic stacking .

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